Ac-IEPD-AFC

Enzyme Kinetics Granzyme B Michaelis Constant

Choose Ac-IEPD-AFC for unambiguous, quantitative granzyme B activity measurement. Its IEPD tetrapeptide sequence is the empirically determined preferred recognition motif, ensuring high specificity over caspase family enzymes. The red-shifted AFC fluorophore (λex ~400 nm, λem ~505 nm) minimizes assay interference, making it ideal for high-throughput screening and mechanistic immunology studies.

Molecular Formula C32H38F3N5O11
Molecular Weight 725.7 g/mol
Cat. No. B10814561
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAc-IEPD-AFC
Molecular FormulaC32H38F3N5O11
Molecular Weight725.7 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CCC(=O)O)C(=O)N1CCCC1C(=O)NC(CC(=O)O)C(=O)NC2=CC3=C(C=C2)C(=CC(=O)O3)C(F)(F)F)NC(=O)C
InChIInChI=1S/C32H38F3N5O11/c1-4-15(2)27(36-16(3)41)30(49)38-20(9-10-24(42)43)31(50)40-11-5-6-22(40)29(48)39-21(14-25(44)45)28(47)37-17-7-8-18-19(32(33,34)35)13-26(46)51-23(18)12-17/h7-8,12-13,15,20-22,27H,4-6,9-11,14H2,1-3H3,(H,36,41)(H,37,47)(H,38,49)(H,39,48)(H,42,43)(H,44,45)
InChIKeyHWXKKVLJPWMVLL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ac-IEPD-AFC: Granzyme B Fluorogenic Substrate for Quantitative Apoptosis and Immuno-Oncology Research


Ac-IEPD-AFC (N-Acetyl-Ile-Glu-Pro-Asp-7-amino-4-trifluoromethylcoumarin) is a synthetic fluorogenic tetrapeptide substrate specifically recognized by the serine protease granzyme B . The compound consists of an N-terminal acetyl group, the IEPD tetrapeptide sequence, and a C-terminal 7-amino-4-trifluoromethylcoumarin (AFC) fluorophore. Upon enzymatic cleavage at the Asp-AFC bond, free AFC is released and can be quantified via fluorescence detection (λex ~ 380-400 nm, λem ~ 505-510 nm) . The IEPD sequence represents the preferred recognition motif for granzyme B , a key effector protease in cytotoxic lymphocyte-mediated apoptosis.

Ac-IEPD-AFC Substrate Specificity: Why Not All Fluorogenic Tetrapeptides Are Interchangeable


Fluorogenic tetrapeptide substrates share the same AFC reporter group but differ critically in their P4-P1 amino acid sequences, which dictate enzyme recognition and cleavage kinetics. Substituting Ac-IEPD-AFC with a caspase-optimized substrate (e.g., Ac-IETD-AFC for caspase-8) in granzyme B activity assays introduces significant measurement error and compromises data reproducibility . The IEPD sequence is the empirically determined preferred recognition motif for granzyme B , whereas sequences like IETD or LEHD are suboptimal, exhibiting distinct kinetic parameters and, in some cases, cross-reactivity with multiple caspase family members [1]. For applications requiring specific and quantitative assessment of granzyme B activity—such as validating target engagement in immuno-oncology or mechanistic apoptosis studies—generic substitution is scientifically unsound.

Ac-IEPD-AFC Quantitative Evidence: Head-to-Head Kinetic and Selectivity Data for Informed Procurement


Ac-IEPD-AFC Demonstrates a Km of 585 µM for Human Granzyme B

Ac-IEPD-AFC exhibits a Michaelis constant (Km) of 585 µM when assayed with human granzyme B in a standard granzyme B assay buffer . In contrast, the widely used caspase-3 substrate Ac-DEVD-AFC displays a Km of 9.7 µM for its primary target, caspase-3 [1], and the granzyme B/caspase-8 substrate Ac-IEPD-AMC shows a Km of 160 µM for granzyme B . The ~60-fold higher Km of Ac-IEPD-AFC relative to Ac-DEVD-AFC and ~3.6-fold higher Km relative to Ac-IEPD-AMC highlights its unique kinetic profile, which is essential for designing assays with appropriate substrate concentrations to ensure linear reaction velocities and accurate quantification of granzyme B activity.

Enzyme Kinetics Granzyme B Michaelis Constant

Ac-IEPD-AFC is the Preferred Recognition Motif for Granzyme B, Ensuring Maximal Assay Signal-to-Noise

Positional scanning substrate combinatorial library analysis by Thornberry et al. identified the (I/L/V)EXD sequence as the optimal recognition motif for granzyme B, with a strong preference for Ile at the P4 position [1]. The IEPD sequence in Ac-IEPD-AFC precisely matches this optimal motif . In contrast, the IETD sequence (found in Ac-IETD-AFC) is preferentially cleaved by caspase-8 and exhibits reduced catalytic efficiency for granzyme B [1]. While quantitative comparative cleavage rates for granzyme B between IEPD and IETD substrates are not available, the combinatorial library data demonstrates that IEPD represents the preferred motif, ensuring maximum substrate turnover and fluorescence signal generation per unit of enzyme activity.

Enzyme Specificity Substrate Profiling Granzyme B

Ac-IEPD-AFC Enables Precise Active Site Titration of Granzyme B for Accurate Enzyme Standardization

Ac-IEPD-AFC is utilized in active site titration protocols to determine the precise active concentration of human granzyme B, based on a 1:1 stoichiometry of enzyme to substrate . This method employs Ac-IEPD-pNA or Ac-IEPD-AFC as substrates, enabling researchers to standardize enzyme preparations and ensure consistent activity across experiments. In contrast, substrates like Ac-IETD-AFC, which exhibit cross-reactivity with caspase-8 and caspase-3 , cannot provide the same level of quantitative certainty for granzyme B-specific active site determination due to potential confounding contributions from contaminating proteases. The ability to accurately titrate active enzyme concentration is a unique, procurement-relevant feature of Ac-IEPD-AFC.

Active Site Titration Enzyme Standardization Granzyme B

Ac-IEPD-AFC's AFC Fluorophore Provides Superior Sensitivity Over AMC-Based Substrates for Granzyme B Detection

Ac-IEPD-AFC utilizes the 7-amino-4-trifluoromethylcoumarin (AFC) fluorophore, which upon cleavage exhibits excitation/emission maxima at approximately 380-400/500-510 nm . In contrast, AMC-based substrates like Ac-IEPD-AMC display excitation/emission at ~360/450 nm . The red-shifted emission of AFC (505 nm) provides a significant advantage over AMC (450 nm) by reducing interference from autofluorescence of biological samples and assay plates, thereby improving the signal-to-background ratio and overall assay sensitivity. While this is a class-level advantage of AFC over AMC fluorophores, it is a critical, quantifiable differentiator when selecting a substrate for complex biological matrices such as cell lysates or tissue homogenates.

Fluorescence Detection Sensitivity AFC vs. AMC

Ac-IEPD-AFC Validates Granzyme B Inhibition by SRP-2, Demonstrating Utility in Serpin Inhibitor Studies

Ac-IEPD-AFC has been used to characterize the inhibitory activity of SRP-2, a cross-class serpin, against human granzyme B . In these experiments, enzyme activity was measured by monitoring the hydrolysis of Ac-IEPD-AFC, and the binding stoichiometry between SRP-2 and granzyme B was determined using a fixed substrate concentration of 10 µM. In contrast, the non-specific substrate Ac-IETD-AFC, which is also cleaved by caspase-8 and caspase-3 , would be unsuitable for this specific application, as it would fail to provide an unambiguous readout of granzyme B inhibition in a complex proteolytic environment. This published application serves as direct evidence of Ac-IEPD-AFC's suitability for investigating granzyme B-specific inhibitors.

Enzyme Inhibition Serpin Granzyme B

Ac-IEPD-AFC: Validated Application Scenarios for Immuno-Oncology and Apoptosis Research


Quantitative Measurement of Granzyme B Activity in Cytotoxic T Lymphocyte (CTL) and Natural Killer (NK) Cell Assays

Ac-IEPD-AFC is the preferred substrate for quantifying granzyme B activity in cell-based cytotoxicity assays, including those measuring CTL and NK cell effector function. The compound's high specificity for granzyme B ensures that the measured fluorescence signal directly correlates with the activity of this key apoptotic protease, rather than confounding signals from caspase family members . The use of Ac-IEPD-AFC, as opposed to broader-specificity substrates like Ac-IETD-AFC, allows for a more accurate and mechanistic interpretation of immune cell-mediated killing, which is critical for evaluating the potency of immunotherapeutic candidates [1].

High-Throughput Screening (HTS) for Granzyme B Inhibitors in Drug Discovery

The robust fluorescence signal and well-characterized kinetic parameters of Ac-IEPD-AFC make it an ideal substrate for high-throughput screening campaigns aimed at identifying novel granzyme B inhibitors. The Km of 585 µM provides a clear framework for designing assays under substrate-limiting conditions to accurately determine inhibitor potency (e.g., IC50 values) . Furthermore, the AFC fluorophore's red-shifted emission (505 nm) minimizes interference from library compounds and assay plate autofluorescence, enhancing Z'-factor values and overall screening reliability . This is a distinct advantage over AMC-based substrates, which suffer from higher background fluorescence in HTS formats.

Mechanistic Studies of Apoptosis and Inflammasome Regulation

Ac-IEPD-AFC is an essential tool for dissecting the role of granzyme B in complex apoptotic pathways. For instance, it has been used to demonstrate the inhibition of granzyme B by the serpin SRP-2 , providing direct evidence for the enzyme's regulation. Unlike Ac-IETD-AFC, which is cleaved by multiple initiator and effector caspases, Ac-IEPD-AFC allows researchers to specifically interrogate the contribution of granzyme B to cell death mechanisms, including its role in cleaving pro-caspases and other intracellular substrates [1]. This specificity is paramount for generating unambiguous, mechanistic insights in fundamental cell biology research.

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